![molecular formula C22H27N3O4S B2391720 2-{[(6,7-dimetil-3-oxo-1,2,3,4-tetrahidroquinoxalin-2-il)acetil]amino}-4-etil-5-metiltiofeno-3-carboxilato de etilo CAS No. 1043553-84-9](/img/structure/B2391720.png)

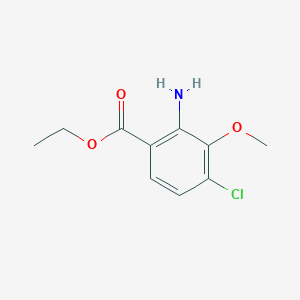

2-{[(6,7-dimetil-3-oxo-1,2,3,4-tetrahidroquinoxalin-2-il)acetil]amino}-4-etil-5-metiltiofeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

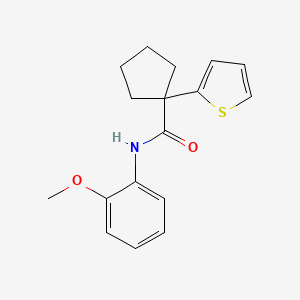

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Inhibición de la degradación del ARN mensajero mediada por tonterías (NMD) Los compuestos de tetrahidroquinoxalinil-tiofenocarboxilato se han encontrado para inhibir la degradación del ARN mensajero mediada por tonterías (NMD) de una manera dependiente de la dosis . Esto podría potencialmente aumentar la estabilidad del ARN mensajero p53 mutado con codón de terminación prematura (PTC) en ciertas células .

Tratamiento del Cáncer

Los derivados del indol, que pueden ser estructuralmente similares al compuesto , se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Han atraído una atención creciente en los últimos años debido a su efectividad .

Actividad Antimicrobiana

Los derivados del indol han demostrado potencial en aplicaciones antimicrobianas . Se han utilizado para tratar varios tipos de infecciones microbianas .

Actividad Antiinflamatoria

Los derivados del indol también se han utilizado por sus propiedades antiinflamatorias . Potencialmente pueden utilizarse para tratar diversos trastornos inflamatorios .

Actividad antioxidante

Los derivados del indol han demostrado actividad antioxidante . Esto los hace potencialmente útiles en la lucha contra los trastornos relacionados con el estrés oxidativo .

Tratamiento de diversos trastornos

Los derivados del indol se han utilizado para tratar diversos tipos de trastornos en el cuerpo humano . Esto incluye una amplia gama de condiciones, lo que demuestra la versatilidad de estos compuestos .

Mecanismo De Acción

Target of Action

The primary target of this compound is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .

Mode of Action

This compound inhibits the NMD pathway in a dose-dependent manner . It docks reversibly within a SMG7 pocket , disrupting the interaction between SMG7 and UPF1 and preventing their complex formation . This disruption enhances the stability of premature termination codon (PTC) mutated p53 mRNA .

Biochemical Pathways

By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts that contain premature termination codons . This leads to an increase in the stability of these transcripts, particularly PTC mutated p53 mRNA . As a result, there is an increase in the mRNA levels of p21, Bax, and PUMA , which are downstream targets of p53 .

Result of Action

The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA lead to an increase in the expression of p53 in PTC mutant cells . This results in increased mRNA levels of p21, Bax, and PUMA, which are involved in cell cycle regulation and apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .

Análisis Bioquímico

Biochemical Properties

This compound interacts with the SMG7 protein, docking reversibly within a SMG7 pocket and disrupting SMG7-UPF1 interaction, thereby preventing their complex formation . This interaction plays a crucial role in the compound’s ability to inhibit NMD.

Cellular Effects

In terms of cellular effects, Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been shown to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA . It does not display any toxicity (>50 µM) in multiple cell lines and has no effect on proliferation and protein synthesis in transformed and non-transformed cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction . This prevents the formation of the SMG7-UPF1 complex, thereby inhibiting NMD.

Temporal Effects in Laboratory Settings

It has been shown to act synergistically with G418 to increase p53 expression in p53 PTC mutant cells .

Propiedades

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIGTPJLZXWXIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2391638.png)

![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)

![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)

![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391654.png)

![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)